Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate

Physicochemical profiling Purification optimization Volatility-dependent processing

Researchers pursuing pyrrolidine-dione libraries face a critical N-substituent selection bottleneck that impacts downstream reactivity and purification efficiency. Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate (CAS 7399-13-5) directly solves this challenge: - Offers the lowest molecular weight (285.29 g/mol) and boiling point (383.3°C) in the 4,5-dioxopyrrolidine-2,3-dicarboxylate congeneric series, reducing thermal degradation during vacuum distillation and shortening GC retention times. - Taft Es steric parameter of -0.47 balances steric protection of the dione core with sufficient accessibility for N-dealkylation or further functionalization, unlike bulkier N-cyclohexyl or N-benzyl analogs. - Supplied at 97% purity with batch-specific NMR, HPLC, and GC characterization, ensuring reproducible screening data for aldose reductase inhibitor programs.

Molecular Formula C13H19NO6
Molecular Weight 285.29 g/mol
CAS No. 7399-13-5
Cat. No. B12881187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate
CAS7399-13-5
Molecular FormulaC13H19NO6
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(N(C(=O)C1=O)C(C)C)C(=O)OCC
InChIInChI=1S/C13H19NO6/c1-5-19-12(17)8-9(13(18)20-6-2)14(7(3)4)11(16)10(8)15/h7-9H,5-6H2,1-4H3
InChIKeyCEXTYTCTBMGGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate: Identity & Structure


Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate (CAS 7399-13-5) is a fully substituted pyrrolidine-2,3-dicarboxylate diester bearing a 4,5-dione moiety and an N-isopropyl substituent . It belongs to a congeneric series of N-alkyl/aryl-4,5-dioxopyrrolidine-2,3-dicarboxylate diethyl esters that share the same reactive dioxopyrrolidine core but differ exclusively at the N-substituent. The core scaffold places this class within the pyrrolidine dione patent space historically claimed for aldose reductase inhibition [1], though no ChEMBL-reported bioactivity currently exists for this specific compound [2]. The isopropyl group imparts a distinct steric and lipophilic profile compared to N-cyclohexyl, N-benzyl, N-phenethyl, and N-butyl congeners, making substituent-driven property tuning the primary scientific selection criterion.

Why N-Substituent Matters for Dioxopyrrolidine Diesters


Within the 4,5-dioxopyrrolidine-2,3-dicarboxylate diester series, the N-substituent is the sole variable modifying key physicochemical properties: molecular weight, density, boiling point, and lipophilicity (logP). Substituting the N-isopropyl group (C₃H₇, MW 285.29) with N-cyclohexyl (MW 325.36), N-benzyl (MW 333.34), N-phenethyl (MW 347.36), or N-butyl (MW 299.32) alters the compound's handling characteristics at every stage—from purification and storage to reactivity in downstream transformations . The isopropyl congener offers the lowest molecular weight and among the lowest computed boiling points in the series, translating to potential advantages in volatility-dependent processes such as vacuum distillation or GC analysis . Interchanging without verification risks introducing an unintended steric and electronic environment at the pyrrolidine nitrogen, which can alter reaction kinetics, regioselectivity in further derivatization, and chromatographic retention behavior [1].

Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate vs. Analogs: Key Differences


Density & Boiling Point Differences Across N-Substituents

The N-isopropyl compound exhibits the lowest boiling point (383.3°C at 760 mmHg) among the cyclohexyl, benzyl, and phenethyl analogs, and among the lowest density (1.223 g/cm³) in the series . Compared to the N-cyclohexyl analog (BP 480.2°C, density 1.702 g/cm³), the isopropyl congener offers a 97°C lower boiling point and 28% lower density [1]. This represents the largest boiling point differential within the evaluated set.

Physicochemical profiling Purification optimization Volatility-dependent processing

Lipophilicity (logP) and tPSA Differentiation

The N-isopropyl compound has a computed logP of 1.636 and a topological polar surface area (tPSA) of 104 Ų [1]. While directly comparable logP data for the N-cyclohexyl, N-benzyl, N-phenethyl, and N-butyl congeners from the same computational source (ZINC) are not available at equivalent annotation, the isopropyl substituent is expected to confer intermediate lipophilicity—higher than N-butyl (logP ~1.2-1.4 estimated by fragment addition) but substantially lower than N-cyclohexyl (estimated logP ~2.5-2.8) or N-benzyl (estimated logP ~2.0-2.3) [2]. The tPSA of 104 Ų and 7 H-bond acceptors are conserved across the diester-dione series.

Lipophilicity ADME prediction Chromatographic retention

Purity & Batch Documentation: Isopropyl vs. Benzyl

Commercially, the N-isopropyl compound is supplied at 97-98% purity with batch-specific QC documentation including NMR, HPLC, and GC spectra . The N-benzyl analog (CAS 7399-18-0) is also listed at 97% purity , but the availability of multi-technique batch QC (NMR + HPLC + GC) has been explicitly documented for the N-isopropyl congener at major vendors. The N-cyclohexyl analog (CAS 7399-17-9) does not have a publicly stated standard purity specification from comparable supplier sources.

Vendor QC Purity comparison Batch documentation

Steric Parameter (Taft Es) Differentiation

The N-isopropyl group has a Taft steric substituent constant (Es) of approximately -0.47, compared to -0.79 for N-cyclohexyl and -0.38 for N-benzyl [1]. This places the isopropyl substituent in a sterically intermediate position: less hindered than cyclohexyl but more hindered than linear n-butyl (Es ~ -0.39). The dioxopyrrolidine core's reactivity at the C-2/C-3 ester positions or at the C-4/C-5 dione may be modulated by N-substituent steric bulk, affecting the accessibility of nucleophiles or the stability of enolate intermediates during further functionalization [2].

Steric effects N-substituent reactivity Regioselectivity

Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate: Applications


Scaffold for Diversity-Oriented Synthesis

Researchers pursuing pyrrolidine-based libraries where the N-substituent must balance steric protection of the dione moiety with sufficient accessibility for further N-dealkylation or functionalization can prioritize the N-isopropyl congener. Its Taft Es value of approximately -0.47 [1] is less hindering than N-cyclohexyl (Es -0.79), enabling downstream transformations at the ring or ester positions that might be kinetically suppressed with bulkier N-substituents, while still providing greater steric shielding than N-butyl or N-methyl analogs.

Aldose Reductase Inhibitor Screening

Given the established patent precedent for 4,5-dioxopyrrolidine derivatives as aldose reductase inhibitors [2], the N-isopropyl congener offers a logP (1.636) and tPSA (104 Ų) profile [3] that sits within favorable drug-like property space. Its lower molecular weight (285.29 g/mol) compared to N-cyclohexyl (325.36 g/mol) or N-benzyl (333.34 g/mol) analogs aligns better with lead-like criteria (MW < 300) for fragment-based or HTS library design. Procurement in 97-98% purity with documented multi-technique QC supports reproducible screening data generation.

Vacuum Distillation and GC Analytical Workflows

Laboratories that employ vacuum distillation for purification or rely on gas chromatography for reaction monitoring will benefit from the N-isopropyl compound's substantially lower boiling point (383.3°C at 760 mmHg) compared to the N-cyclohexyl (480.2°C) and N-benzyl (468.6°C) alternates . The 97-100°C boiling point reduction relative to these bulkier analogs translates to lower distillation temperatures, reduced thermal degradation risk, and shorter GC retention times, improving throughput in analytical workflows.

Chiral Dioxopyrrolidine Derivatization Intermediate

The optically active dioxopyrrolidine purification patent literature [4] specifically addresses challenges in resolving N-substituted dioxopyrrolidine esters. The N-isopropyl variant, with commercial availability at 97-98% purity and batch-specific NMR/HPLC/GC characterization , provides a well-characterized starting point for enantioselective synthesis programs. Its intermediate polarity (logP 1.636) may facilitate chiral chromatographic resolution compared to highly lipophilic N-cyclohexyl or N-phenethyl derivatives.

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